6-chloro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride
Overview
Description
6-chloro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride is a chemical compound with the molecular weight of 222.14 . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Molecular Structure Analysis
The InChI code for 6-chloro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride is1S/C8H8ClNS.ClH/c9-6-1-2-8-7 (5-6)10-3-4-11-8;/h1-2,5,10H,3-4H2;1H
. This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis
While specific chemical reactions involving 6-chloro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride are not detailed in the available resources, it is known to be used as a catalyst for the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives .Physical And Chemical Properties Analysis
6-chloro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride is a salt . The compound is stored at room temperature and is in powder form . Its melting point is 110-111 degrees Celsius .Scientific Research Applications
Chemical Reactions and Derivatives
- 6-chloro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride is involved in various chemical reactions, leading to the formation of different compounds. For example, reactions with sodium hydroxide yield corresponding lactams and unsaturated acids. These reactions provide insights into the chemical properties and potential applications of benzothiazine derivatives in synthesis and drug development (Coutts et al., 1970).
Purification and Impurity Analysis
- In pharmaceutical contexts, identifying and purifying impurities in drugs like hydrochlorothiazide, a derivative of benzothiazine, is crucial. Techniques such as high-pressure liquid chromatography and various spectroscopy methods are employed to identify specific impurities, enhancing drug safety and effectiveness (Fang et al., 2001).
Synthesis of Derivatives
- The synthesis of 1,4-benzothiazin-2-yl derivatives of 1,3-dicarbonyl compounds and benzothiazinone spiro derivatives showcases the versatility of benzothiazine in creating a range of chemical structures. These processes have potential implications for developing new pharmaceuticals or industrial chemicals (Nazarenko et al., 2008).
Antimicrobial Screening
- Some derivatives of 6-chloro-3,4-dihydro-2H-1,4-benzothiazine have been evaluated for antimicrobial activity. This research is crucial for discovering new antimicrobial agents, especially in the context of increasing antibiotic resistance (Armenise et al., 2012).
Mass Spectrometry and Structural Analysis
- Mass spectrometry, including techniques like electron impact mass spectrometry, plays a significant role in understanding the fragmentation patterns of benzothiazine derivatives. This knowledge is essential for structural elucidation and pharmaceutical research (Xu et al., 2000).
Synthesis of Spiro Heterocycles
- Research has been conducted on synthesizing spiro heterocycles using benzothiazine derivatives. This synthesis involves reactions with enamines and hydrazines, leading to novel chemical structures with potential therapeutic applications (Nazarenko et al., 2007).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
6-chloro-3,4-dihydro-2H-1,4-benzothiazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNS.ClH/c9-6-1-2-8-7(5-6)10-3-4-11-8;/h1-2,5,10H,3-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJBUHJOKLKEFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(N1)C=C(C=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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